4-{(E)-[5-oxo-2-(thiophen-2-yl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate
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Overview
Description
4-{[(4E)-5-OXO-2-(THIOPHEN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE is a complex organic compound that features a thiophene ring, an oxazole ring, and a benzoate ester
Preparation Methods
The synthesis of 4-{[(4E)-5-OXO-2-(THIOPHEN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE typically involves multiple steps, including the formation of the thiophene and oxazole rings, followed by their coupling with a benzoate ester. Common synthetic routes include:
Formation of Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of Oxazole Ring: The oxazole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or amines.
Coupling Reactions: The final step involves coupling the thiophene and oxazole rings with a benzoate ester under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Chemical Reactions Analysis
4-{[(4E)-5-OXO-2-(THIOPHEN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The thiophene and oxazole rings make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-{[(4E)-5-OXO-2-(THIOPHEN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar compounds include other thiophene and oxazole derivatives, such as:
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit anti-inflammatory and anesthetic properties.
Oxazole Derivatives: Compounds like oxaprozin and flutamide, which contain oxazole rings and are used as anti-inflammatory and anti-androgen agents.
Properties
Molecular Formula |
C21H13NO4S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
[4-[(E)-(5-oxo-2-thiophen-2-yl-1,3-oxazol-4-ylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C21H13NO4S/c23-20(15-5-2-1-3-6-15)25-16-10-8-14(9-11-16)13-17-21(24)26-19(22-17)18-7-4-12-27-18/h1-13H/b17-13+ |
InChI Key |
CUTIONGBBDVDKU-GHRIWEEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC=CS4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
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